

An In-depth Technical Guide to 5,5-dimethylhexanenitrile

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Compound of Interest

Compound Name: 5,5-dimethylhexanenitrile

Cat. No.: B8716097

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CAS Number: 121253-77-8

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

5,5-dimethylhexanenitrile, with the CAS number 121253-77-8, is an aliphatic nitrile of interest in organic synthesis and potentially in the development of novel chemical entities. Its structure, featuring a sterically hindered neopentyl-like group, presents unique characteristics in terms of reactivity and physicochemical properties. This guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and a discussion of its potential biological relevance based on the broader class of alkyl nitriles.

Chemical and Physical Properties

Due to a lack of experimentally determined data in publicly available literature, the following table summarizes the computed physicochemical properties of **5,5-dimethylhexanenitrile**. These values are predictions and should be used as estimates.

Table 1: Computed Physicochemical Properties of **5,5-dimethylhexanenitrile**

Property	Value	Source
Molecular Formula	C ₈ H ₁₅ N	PubChem[1]
Molecular Weight	125.21 g/mol	PubChem[1]
XLogP3-AA (LogP)	2.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	125.120449 g/mol	PubChem[1]
Monoisotopic Mass	125.120449 g/mol	PubChem[1]
Topological Polar Surface Area	23.8 Å ²	PubChem[1]
Heavy Atom Count	9	PubChem[1]
Complexity	110	PubChem[1]
IUPAC Name	5,5-dimethylhexanenitrile	PubChem[1]
InChI	InChI=1S/C8H15N/c1-8(2,3)6-4-5-7-9/h4-6H2,1-3H3	PubChem[1]
InChIKey	WVRLZGYZLCMBOU-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>CC(C)(C)CCCC#N</chem>	PubChem[1]

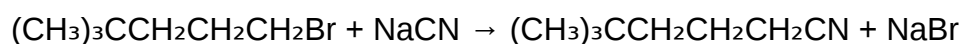
Synthesis

A specific, detailed experimental protocol for the synthesis of **5,5-dimethylhexanenitrile** is not readily available in the peer-reviewed literature. However, a plausible and effective method is the Kolbe nitrile synthesis, which involves the nucleophilic substitution of an alkyl halide with a cyanide salt. Given the structure of **5,5-dimethylhexanenitrile**, a suitable starting material would be 1-bromo-4,4-dimethylpentane. The neopentyl-like structure of this substrate may lead

to a slower reaction rate due to steric hindrance. The use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended to enhance the reaction rate.

Proposed Experimental Protocol: Synthesis of 5,5-dimethylhexanenitrile via Kolbe Nitrile Synthesis

Reaction:



Materials:

- 1-bromo-4,4-dimethylpentane
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO), anhydrous
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)

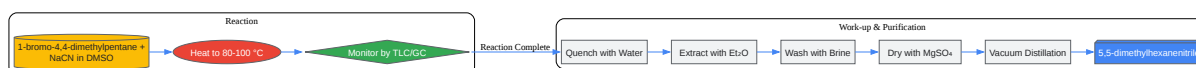
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.1 equivalents) in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Alkyl Halide:** To the stirred solution, add 1-bromo-4,4-dimethylpentane (1.0 equivalent) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to 80-100 °C and maintain this temperature with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the sterically hindered nature of the substrate, the reaction may require several hours to reach completion.

- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- **Extraction:** Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
- **Washing:** Combine the organic extracts and wash them with brine to remove any remaining DMSO and salts.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude **5,5-dimethylhexanenitrile** by vacuum distillation.

Safety Precautions: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Synthesis Workflow



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References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
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